molecular formula C16H14FIN4O3 B612207 5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide CAS No. 1168091-68-6

5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide

Cat. No.: B612207
CAS No.: 1168091-68-6
M. Wt: 456.21 g/mol
InChI Key: RFWVETIZUQEJEF-UHFFFAOYSA-N
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Description

Scientific Research Applications

GDC-0623 has a wide range of scientific research applications:

Safety and Hazards

GDC-0623 is toxic and contains a pharmaceutically active ingredient . It may be harmful if swallowed and may cause eye, skin, or respiratory system irritation . It is very toxic to aquatic life with long-lasting effects .

Future Directions

GDC-0623 has shown strong anti-tumor activity in preclinical studies and is currently in phase I clinical trials . It has been suggested that the combination of MEK inhibitors like GDC-0623 with agonist antibodies targeting the immunostimulatory CD40 receptor results in potent synergistic antitumor efficacy . This combination is a promising therapeutic concept, especially for the treatment of mutant Kras-driven tumors such as pancreatic ductal adenocarcinoma .

Biochemical Analysis

Biochemical Properties

Gdc-0623 plays a crucial role in biochemical reactions by inhibiting the activity of MEK1. It forms a strong hydrogen bond with serine 212 of MEK1, which blocks the feedback phosphorylation of wild-type RAF. This inhibition prevents the activation of the downstream extracellular signal-regulated kinase (ERK) pathway, which is essential for cell proliferation and survival . Gdc-0623 interacts with various biomolecules, including MEK1, RAF, and ERK, to exert its inhibitory effects.

Cellular Effects

Gdc-0623 has been shown to influence various types of cells and cellular processes. It significantly impacts cell signaling pathways, particularly the RAS/RAF/MEK/ERK pathway, which is often deregulated in cancer. By inhibiting MEK1, Gdc-0623 reduces the phosphorylation and activation of ERK, leading to decreased cell proliferation and increased apoptosis in cancer cells . Additionally, Gdc-0623 affects gene expression and cellular metabolism by altering the activity of transcription factors and metabolic enzymes regulated by the ERK pathway.

Molecular Mechanism

The molecular mechanism of Gdc-0623 involves its binding to MEK1, where it forms a strong hydrogen bond with serine 212. This binding inhibits the kinase activity of MEK1, preventing the phosphorylation of ERK. As a result, the downstream signaling cascade is disrupted, leading to reduced cell proliferation and increased apoptosis in cancer cells . Gdc-0623 also affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-tumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gdc-0623 have been observed to change over time. The compound is stable and maintains its inhibitory activity over extended periods in vitro. Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In in vivo studies, Gdc-0623 has shown sustained anti-tumor activity, with significant tumor growth inhibition observed over several weeks of treatment .

Dosage Effects in Animal Models

The effects of Gdc-0623 vary with different dosages in animal models. At lower doses, Gdc-0623 effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as elevated creatine phosphokinase levels, visual disturbances, and gastrointestinal symptoms have been observed

Metabolic Pathways

Gdc-0623 is involved in several metabolic pathways, primarily through its interaction with MEK1 and the downstream ERK pathway. By inhibiting MEK1, Gdc-0623 affects the activity of metabolic enzymes and transcription factors regulated by ERK. This can lead to changes in metabolic flux and metabolite levels, impacting cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, Gdc-0623 is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. Gdc-0623 has been shown to accumulate in tumor tissues, where it exerts its inhibitory effects on MEK1 and the ERK pathway .

Subcellular Localization

Gdc-0623 is primarily localized in the cytoplasm, where it interacts with MEK1 and other components of the ERK pathway. The compound’s activity and function are influenced by its subcellular localization, with its inhibitory effects being most pronounced in the cytoplasmic compartment. Post-translational modifications and targeting signals may also play a role in directing Gdc-0623 to specific cellular compartments .

Preparation Methods

GDC-0623 is synthesized through a series of chemical reactions involving the formation of imidazo[1,5-a]pyridine derivatives. The synthetic route typically involves the following steps:

    Formation of the imidazo[1,5-a]pyridine core: This is achieved through the cyclization of appropriate precursors.

    Introduction of the (2-fluoro-4-iodophenyl)amino group: This step involves the substitution reaction where the amino group is introduced.

    Attachment of the (2-hydroxyethoxy)aminoacyl group: This is done through a nucleophilic substitution reaction.

Industrial production methods for GDC-0623 are not widely documented, but they likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

GDC-0623 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

GDC-0623 is compared with other MEK inhibitors such as trametinib and cobimetinib. While all these compounds target the same pathway, GDC-0623 is unique due to its ATP-noncompetitive allosteric inhibition mechanism. This allows it to bind to a different site on MEK1, providing a distinct mode of action .

Similar Compounds

GDC-0623’s unique binding properties and its efficacy in both BRAF and KRAS mutant tumors make it a promising candidate for further development in cancer therapy .

Properties

IUPAC Name

5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FIN4O3/c17-13-7-10(18)1-4-14(13)20-15-12(16(24)21-25-6-5-23)3-2-11-8-19-9-22(11)15/h1-4,7-9,20,23H,5-6H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWVETIZUQEJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CC3=CN=CN32)C(=O)NOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FIN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1168091-68-6
Record name GDC-0623
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1168091686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0623
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11982
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GDC-0623
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW67545I4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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C=COCCONC(=O)c1ccc2cncn2c1Nc1ccc(I)cc1F
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Synthesis routes and methods II

Procedure details

To a suspension of 5-(2-fluoro-4-iodophenylamino)-imidazo[1,5-a]pyridine-6-carboxylic acid (2-vinyloxyethoxy)-amide (58.36 g, 0.12 mol) in methanol (600 mL) was added aqueous hydrochloric acid (242 mL, 1M, 0.242 mol). The reaction mixture was stirred and warmed to 45° C. for 1 hr during which time the solids dissolved. The reaction mixture was then cooled to room temperature, and concentrated in vacuo to remove the methanol. The resultant residue was treated with aqueous saturated sodium hydrogen carbonate and stirred at room temperature for 1 hr before collecting crude product by filtration, and drying at 55° C. over phosphorus (V) oxide under vacuum for 24 hr. The crude product was crystallized from IPA:H2O (1:1, v/v) (800 mL) with slow cooling and mechanical stirring. The product was collected by filtration and washed cold IPA:H2O (1:1, v/v) (100 mL) before being dried in vacuo at 55° C. to yield the title compound as a light brown solid (50.2 g, 90%). LCMS (Method A): RT=5.58 min, [M+H]+=457. 1H NMR (DMSO-d6, 400 MHz) 8.05 (1 H, s), 7.58 (1 H, dd, J=10.69, 1.92 Hz), 7.43 (1 H, s), 7.39 (1 H, d, J=9.33 Hz), 7.31-7.28 (1 H, m), 6.89 (1 H, d, J=9.31 Hz), 6.34 (1 H, t, J=8.68 Hz), 4.64 (1 H, s), 3.64 (2 H, t, J=4.78 Hz), 3.46 (2 H, m).
Name
5-(2-fluoro-4-iodophenylamino)-imidazo[1,5-a]pyridine-6-carboxylic acid (2-vinyloxyethoxy)-amide
Quantity
58.36 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
242 mL
Type
reactant
Reaction Step Two
Yield
90%

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